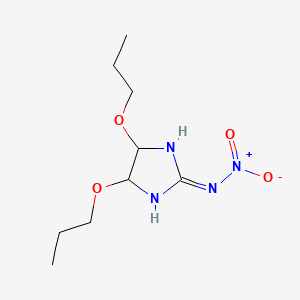![molecular formula C24H18N2O B3718030 6-(4-ethylphenyl)benzo[a]phenazin-5-ol CAS No. 5715-86-6](/img/structure/B3718030.png)
6-(4-ethylphenyl)benzo[a]phenazin-5-ol
Descripción general
Descripción
6-(4-ethylphenyl)benzo[a]phenazin-5-ol is a complex organic compound belonging to the phenazine family. Phenazines are aza-polycyclic compounds known for their diverse biological activities and are often found as secondary metabolites in various microorganisms . This particular compound is notable for its unique structure, which includes a benzo[a]phenazine core substituted with a 4-ethylphenyl group and a hydroxyl group at specific positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethylphenyl)benzo[a]phenazin-5-ol typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of lawsone (2-hydroxy-1,4-naphthoquinone) with benzene-1,2-diamines . This reaction proceeds under acidic or basic conditions, often using catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-ethylphenyl)benzo[a]phenazin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The phenazine core can be reduced under specific conditions to yield dihydrophenazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include various substituted phenazines, quinones, and dihydrophenazine derivatives, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
6-(4-ethylphenyl)benzo[a]phenazin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antitumor activities.
Medicine: Investigated for potential therapeutic applications, including anticancer and antibacterial agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(4-ethylphenyl)benzo[a]phenazin-5-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial and cancer cells . The pathways involved include the activation of apoptosis and inhibition of key enzymes essential for cell survival .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[a]phenazin-5-ol: Lacks the 4-ethylphenyl group, resulting in different biological activities.
Phenazine-1-carboxylic acid: Known for its potent antimicrobial properties but differs in structure and specific applications.
Dihydrophenazine derivatives: Reduced forms of phenazines with distinct chemical and biological properties.
Uniqueness
6-(4-ethylphenyl)benzo[a]phenazin-5-ol stands out due to its unique substitution pattern, which imparts specific chemical reactivity and biological activity. The presence of the 4-ethylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy as a therapeutic agent .
Propiedades
IUPAC Name |
6-(4-ethylphenyl)benzo[a]phenazin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O/c1-2-15-11-13-16(14-12-15)21-23-22(17-7-3-4-8-18(17)24(21)27)25-19-9-5-6-10-20(19)26-23/h3-14,27H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDACNVWKVKLBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386493 | |
| Record name | 6-(4-ethylphenyl)benzo[a]phenazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5715-86-6 | |
| Record name | 6-(4-ethylphenyl)benzo[a]phenazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3717951.png)

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3717970.png)
![N-(4-chlorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B3717977.png)
![5-bromo-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-furohydrazide](/img/structure/B3717997.png)

![2-[(4-Bromophenyl)amino]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]propanehydrazide](/img/structure/B3718011.png)
![(5E)-2-(phenylamino)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B3718016.png)
![N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE](/img/structure/B3718027.png)

![2-BROMO-N'-[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]BENZOHYDRAZIDE](/img/structure/B3718046.png)
![2-{1-[(3-hydroxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3718053.png)
![2-(benzotriazol-1-yl)-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]acetamide](/img/structure/B3718059.png)
![3-hydroxy-2-[C-methyl-N-(3,4,5-trimethoxyphenyl)carbonimidoyl]inden-1-one](/img/structure/B3718066.png)
